4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1557444-88-8
VCID: VC3017959
InChI: InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
SMILES: C1CCN(C1)C2=NC(=NC=C2)C(=O)O
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid

CAS No.: 1557444-88-8

Cat. No.: VC3017959

Molecular Formula: C9H11N3O2

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid - 1557444-88-8

Specification

CAS No. 1557444-88-8
Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
IUPAC Name 4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Standard InChI Key LNIQNSISOMOVDD-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC=C2)C(=O)O
Canonical SMILES C1CCN(C1)C2=NC(=NC=C2)C(=O)O

Introduction

Structural Characteristics and Physical Properties

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid belongs to the pyrimidine class, a group of heterocyclic aromatic organic compounds that play crucial roles in biological systems. Pyrimidines form integral parts of nucleic acids (DNA and RNA) and are involved in various metabolic processes.

Basic Identification Data

The compound's key identification parameters are summarized in Table 1.

Table 1. Physical and Chemical Properties of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid

PropertyValue
CAS Number1557444-88-8
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight193.2 g/mol
IUPAC Name4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid
Standard InChIInChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Standard InChIKeyLNIQNSISOMOVDD-UHFFFAOYSA-N
SMILESC1CCN(C1)C2=NC(=NC=C2)C(=O)O
PubChem Compound ID84014534

Structural Features

The molecule consists of a pyrimidine ring with two key substituents:

  • A pyrrolidine ring attached at the 4-position

  • A carboxylic acid group at the 2-position

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that contributes significantly to the compound's bioactivity. The presence of this moiety often enhances interactions with biological targets such as enzymes or receptors . The carboxylic acid group at the 2-position adds acidic character and hydrogen-bonding capabilities, which can be important for biological interactions.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid typically involves multi-step chemical reactions starting with simpler pyrimidine derivatives. Common approaches include:

  • Nucleophilic substitution reactions to introduce the pyrrolidine group at the 4-position of the pyrimidine ring

  • Functional group transformations to establish the carboxylic acid moiety at the 2-position

One potential synthetic route could involve:

  • Starting with a 2,4-dihalopyrimidine

  • Selective substitution at the 4-position with pyrrolidine

  • Conversion of the remaining halide at position 2 to a carboxylic acid through carbonylation or other carboxylation methods

Chemical Reactivity

The reactivity of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid is influenced by its functional groups:

  • The carboxylic acid group can participate in:

    • Esterification reactions

    • Amide formation

    • Salt formation with bases

    • Decarboxylation under specific conditions

  • The pyrrolidine moiety can undergo:

    • N-alkylation under appropriate conditions

    • Oxidation of the pyrrolidine ring

    • Ring-opening reactions in harsh conditions

  • The pyrimidine ring may participate in:

    • Electrophilic aromatic substitution reactions (though with limited reactivity)

    • Nucleophilic aromatic substitution at specific positions

    • Metallation reactions for further functionalization

Comparison with Structurally Related Compounds

Comparison with Positional Isomers

The positional arrangement of substituents on the pyrimidine ring significantly influences the compound's properties. For example, 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, a positional isomer, has been studied more extensively in some contexts .

Table 2. Comparison between 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acidC₉H₁₁N₃O₂193.2 g/molPyrrolidine at position 4, COOH at position 2
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acidC₉H₁₁N₃O₂193.2 g/molPyrrolidine at position 2, COOH at position 4
6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acidC₁₀H₁₃N₃O₂207.23 g/molAdditional methyl group at position 6
4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidC₁₁H₁₅N₃O₂221.26 g/molEthyl group at position 4, COOH at position 5

Related Compounds in Drug Development

Several structurally related compounds have been investigated for their potential pharmaceutical applications:

  • Pyrimidine-4-carboxamides have been studied as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with some showing promising activity in the nanomolar range .

  • Compounds featuring the pyrrolidine ring have been explored as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) involved in autoimmune diseases .

  • Some pyrrolidine-containing pyrimidines have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists, showing potential for treating metabolic disorders .

Current Research and Future Directions

Research Applications

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid and structurally related compounds are primarily used in:

  • Medicinal Chemistry: As building blocks for the synthesis of more complex bioactive molecules and potential drug candidates

  • Structure-Activity Relationship Studies: To understand how specific structural features influence biological activity

  • Chemical Biology: As tools to investigate biological processes and protein-ligand interactions

Ongoing Research Areas

Current research involving pyrimidine derivatives with pyrrolidine substituents includes:

  • Kinase Inhibitors: Development of compounds targeting specific kinases implicated in disease processes, such as IKK epsilon and TBK-1

  • Anticancer Agents: Investigation of cytotoxic and antiproliferative effects against various cancer cell lines

  • Anti-inflammatory Compounds: Exploration of mechanisms to modulate inflammatory pathways

  • Coordination Chemistry: Studies on metal complexes formed with pyrimidine carboxylic acids, which may exhibit unique biological activities

Future Research Directions

Potential future directions for research involving 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid include:

  • Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets

  • Derivative Development: Synthesis of analogs with modified substituents to enhance biological activity or improve physicochemical properties

  • Drug Delivery Applications: Investigation of the compound's potential as a building block for drug delivery systems

  • Computational Studies: In silico analysis of protein-ligand interactions to predict potential therapeutic targets

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